![molecular formula C21H21N3OS B2978835 1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline CAS No. 851131-40-3](/img/structure/B2978835.png)
1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline
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Description
Molecular Structure Analysis
The molecular structure of “1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” is based on the imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thioacetyl group and an indoline group.Chemical Reactions Analysis
While specific chemical reactions involving “1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” are not detailed in the available resources, imidazole derivatives are known to show a broad range of chemical and biological properties .Scientific Research Applications
Anti-inflammatory Activity
Research on novel indole derivatives, including compounds structurally related to "1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline", has demonstrated promising anti-inflammatory activity with lower ulcerogenic liability compared to traditional anti-inflammatory drugs such as indomethacin. This suggests potential for the development of safer anti-inflammatory medications (Verma et al., 1994).
Generation of Structurally Diverse Libraries
A study utilized a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach demonstrates the versatility of similar chemical structures in synthesizing a wide range of potentially useful derivatives (Roman, 2013).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have shown potential as fluorescence sensors for benzaldehyde-based derivatives, demonstrating the utility of these compounds in chemical sensing applications (Shi et al., 2015).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-6-5-9-18(16(15)2)24-13-11-22-21(24)26-14-20(25)23-12-10-17-7-3-4-8-19(17)23/h3-9,11,13H,10,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUREASVXFSXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone |
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